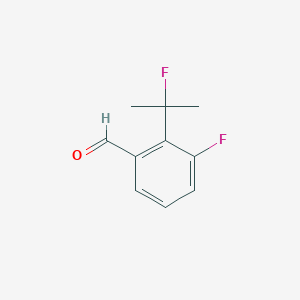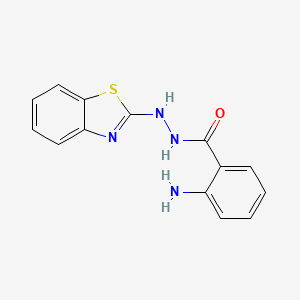
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is an organic compound with the molecular formula C13H14ClNO3 It is a derivative of cyclopropane, featuring a chlorophenyl group and a glycinate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarboxylic acid, followed by esterification with methanol and glycine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
- Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
- 1-methyl-1-(1-methylethyl)-cyclopropane
Uniqueness
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a glycinate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H14ClNO3 |
|---|---|
分子量 |
267.71 g/mol |
IUPAC名 |
methyl 2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]acetate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-11(16)8-15-12(17)13(6-7-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H,15,17) |
InChIキー |
PUHZBEUUCZRHRY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1(CC1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)






![6-Bromoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14913198.png)
![Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate](/img/structure/B14913206.png)
![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)

